3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound known for its unique structure and properties It belongs to the class of purine derivatives and is characterized by the presence of two isobutyl groups attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the alkylation of a purine derivative with isobutyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction mixture is heated to reflux to ensure complete alkylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol or methanol as solvents.
Substitution: SOCl2, PBr3, anhydrous conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced purine derivatives.
Substitution: Halogenated purine derivatives.
Scientific Research Applications
3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to biologically active purines.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with nucleic acids, affecting gene expression and cellular functions. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine structure.
Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate, with similar pharmacological effects.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases for its bronchodilator effects.
Uniqueness
3,7-bis(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the presence of two isobutyl groups, which confer distinct physicochemical properties and biological activities compared to other purine derivatives. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H20N4O2 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
3,7-bis(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2/c1-8(2)5-16-7-14-11-10(16)12(18)15-13(19)17(11)6-9(3)4/h7-9H,5-6H2,1-4H3,(H,15,18,19) |
InChI Key |
XKHVGGWQNAGVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C(=O)NC(=O)N2CC(C)C |
Origin of Product |
United States |
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